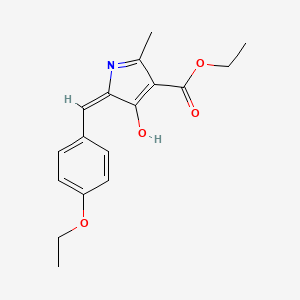![molecular formula C21H23F2N3O B5970229 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DSP-1053 and belongs to the class of spirocyclic compounds. 5]decane.
Aplicaciones Científicas De Investigación
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane has shown promising results in various scientific research applications. The compound has been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use as a ligand for the dopamine D3 receptor, which is implicated in drug addiction and other behavioral disorders.
Mecanismo De Acción
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane involves the modulation of various neurotransmitter systems in the brain. The compound has been shown to act as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. The compound has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to enhanced cognitive function, improved mood, and reduced anxiety. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. The compound has also been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the development of new therapeutic agents for the treatment of neurological disorders. However, the compound has some limitations for lab experiments. The compound has a low solubility in aqueous solutions, which can make it difficult to administer in vivo. The compound has also been shown to have some toxicity at high doses, which can limit its use in animal studies.
Direcciones Futuras
There are several future directions for the research of 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of new therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is the study of the compound's potential use as a ligand for the dopamine D3 receptor, which is implicated in drug addiction and other behavioral disorders. Additionally, future research could focus on the optimization of the compound's pharmacokinetic and pharmacodynamic properties, as well as the elucidation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane is a novel chemical compound that has shown promising results in various scientific research applications. The compound has potential applications in the development of new therapeutic agents for the treatment of neurological disorders, as well as the study of the dopamine D3 receptor. The compound's mechanism of action involves the modulation of various neurotransmitter systems in the brain, and it has several biochemical and physiological effects. While the compound has some limitations for lab experiments, there are several future directions for its research that could lead to new discoveries and advancements in the field.
Métodos De Síntesis
The synthesis of 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline with 2,3-difluorobenzaldehyde in the presence of a base. The reaction product is then subjected to a cyclization reaction in the presence of a Lewis acid to form the spirocyclic compound. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O/c22-18-6-1-4-17(19(18)23)13-25-10-3-7-21(14-25)8-11-26(15-21)20(27)16-5-2-9-24-12-16/h1-2,4-6,9,12H,3,7-8,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRDIAMYMPGDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CN=CC=C3)CN(C1)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5970172.png)
![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)

![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)


![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)